Meglumine
Overview
Description
Meglumine, also known as N-methyl-D-glucamine, is a sugar alcohol derived from glucose. It contains an amino group modification and is often used as an excipient in pharmaceuticals. This compound is commonly utilized in conjunction with iodinated compounds in contrast media, such as diatrizoate this compound, iothalamate this compound, and iodipamide this compound .
Mechanism of Action
Target of Action
Meglumine is an amino sugar derived from sorbitol . It is often used as an excipient in pharmaceuticals and in conjunction with iodinated compounds in contrast media . It is also used as a counterion to form a salt with the active pharmaceutical ingredient (API) .
Mode of Action
This compound’s mode of action is complex and multifaceted. It is known to enhance the solubility and stability of APIs , which can improve drug absorption . In the context of metabolic syndrome and diabetes, this compound has been shown to upregulate the AMPK-related enzyme SNARK . This enzyme plays a crucial role in glucose uptake by liver and muscle cells .
Biochemical Pathways
This compound affects several biochemical pathways. In metabolic syndrome and diabetes, it has been shown to improve glycemic control and lower levels of plasma and liver triglycerides . This is associated with upregulation of the AMPK-related enzyme SNARK, which improves blood glucose uptake by liver and muscle .
Pharmacokinetics
It has been shown that this compound can enhance the aqueous solubility of certain drugs , which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to fully elucidate the pharmacokinetic properties of this compound.
Result of Action
The result of this compound’s action can vary depending on the context. In metabolic syndrome and diabetes, this compound has been shown to improve glycemic control, lower levels of plasma and liver triglycerides, and reduce apparent diabetic nephropathy . It also enhances muscle stamina . At the cellular level, this compound increases steady-state SNARK levels in a dose-dependent manner more potently than sorbitol .
Action Environment
The action environment of this compound can influence its efficacy and stability. As an excipient, this compound is often used to improve the solubility and stability of APIs in various formulation environments . The specific environmental factors that influence this compound’s action will depend on the particular drug formulation and the biological system in which it is acting.
Biochemical Analysis
Biochemical Properties
Meglumine’s biochemical properties are largely due to its structure as a sugar alcohol with an amino group modification This allows it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been shown to have protective effects against features of metabolic syndrome and type II diabetes . It can improve blood glucose uptake by liver and muscle in a manner associated with upregulation of the AMPK-related enzyme SNARK . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to increase steady-state SNARK levels in a dose-dependent manner more potently than sorbitol , suggesting it may exert its effects at the molecular level through enzyme activation
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to enhance muscle stamina and limit weight gain over time . Detailed information on this compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: Meglumine can be synthesized through the reaction of glucose with methylamine
Industrial Production Methods: In industrial settings, this compound is produced by reacting D-glucose with methylamine under controlled conditions. The reaction typically occurs in an aqueous solution, and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Meglumine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Meglumine has a wide range of scientific research applications, including:
Biology: Employed in the stabilization and solubilization of active pharmaceutical ingredients.
Medicine: Utilized in contrast media for magnetic resonance imaging (MRI) and X-ray imaging.
Industry: Applied as a biodegradable and recyclable catalyst in various industrial processes.
Comparison with Similar Compounds
Sorbitol: Like meglumine, sorbitol is derived from glucose and is used in various pharmaceutical and industrial applications. this compound has the added advantage of containing an amino group, which enhances its solubility and stability properties.
Glucosamine: Another amino sugar, glucosamine is used primarily in dietary supplements for joint health.
Uniqueness: this compound’s unique combination of a sugar alcohol backbone with an amino group modification makes it particularly effective in enhancing the solubility and stability of active pharmaceutical ingredients. Its use in contrast media for imaging techniques further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBZMMPHUWSWHV-BDVNFPICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023244 | |
Record name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid | |
Record name | D-Glucitol, 1-deoxy-1-(methylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6284-40-8 | |
Record name | N-Methyl-D-glucamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6284-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meglumine [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meglumine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09415 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | meglumine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Glucitol, 1-deoxy-1-(methylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Meglumine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEGLUMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HG8UB2MUY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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